4,4,4-Trifluoro-3-hydroxy-1-phenylbutan-1-one
Description
Properties
IUPAC Name |
4,4,4-trifluoro-3-hydroxy-1-phenylbutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2/c11-10(12,13)9(15)6-8(14)7-4-2-1-3-5-7/h1-5,9,15H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGRAOIBBJUNFDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and General Procedure
The photoinduced method utilizes a Togni II reagent (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one) as the trifluoromethyl source under UV light irradiation. Styrene derivatives react with acetophenone in the presence of a photosensitizer (e.g., 9-mesityl-10-methylacridinium perchlorate) to form the target compound via a radical cascade mechanism.
Key steps :
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Initiation : UV light (365 nm) excites the photosensitizer, generating a radical cation.
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Trifluoromethyl radical formation : The Togni reagent undergoes homolytic cleavage, releasing a CF₃- radical.
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Alkene addition : The CF₃- radical adds to styrene, forming a benzyl radical intermediate.
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Ketone coupling : The intermediate reacts with acetophenone, followed by hydroxylation to yield the product.
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Molar ratio : Styrene:acetophenone:Togni II = 1:2:1.2
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Solvent : Acetonitrile
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Reaction time : 24 hours
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Temperature : 25°C
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Yield : 48–69% (dependent on substituents)
Substrate Scope and Limitations
| Styrene Derivative | Yield (%) | Notes |
|---|---|---|
| Phenylstyrene | 58 | Baseline performance |
| 4-Methoxyphenyl | 69 | Electron-donating groups enhance yield |
| 3-Nitrophenyl | 42 | Electron-withdrawing groups reduce efficiency |
Advantages :
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Mild conditions avoid high temperatures.
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Tolerates diverse styrene substituents.
Disadvantages :
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Requires specialized UV equipment.
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Moderate yields due to competing side reactions.
Acid-Catalyzed Aldol Condensation
Synthetic Pathway
This method employs p-toluenesulfonic acid (p-TsOH) as a Brønsted acid catalyst to promote aldol condensation between trifluoroacetone and benzaldehyde derivatives.
Reaction sequence :
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Enolization : Trifluoroacetone forms an enol intermediate in the presence of p-TsOH.
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Nucleophilic attack : The enol attacks the electrophilic carbonyl carbon of benzaldehyde.
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Dehydration : Elimination of water forms an α,β-unsaturated ketone.
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Hydrolysis : In situ hydration regenerates the hydroxyl group.
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Reagents : Trifluoroacetone (1.2 eq), benzaldehyde (1 eq), p-TsOH (10 mol%), MgSO₄ (drying agent)
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Solvent : Toluene
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Temperature : Reflux (110°C)
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Time : 24 hours
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Yield : 53% (isolated)
Critical Parameters
| Parameter | Optimal Value | Effect of Deviation |
|---|---|---|
| Catalyst loading | 10 mol% | <5 mol%: Incomplete conversion; >15 mol%: Side product formation |
| Water removal | MgSO₄ | Inadequate drying reduces yield by 20–30% |
| Solvent polarity | Toluene | Polar solvents (e.g., THF) favor retro-aldol reactions |
Scale-up considerations :
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Continuous water removal via Dean-Stark apparatus improves yields to 65%.
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Catalyst recycling is feasible but requires reactivation with sulfuric acid.
Rhodium-Catalyzed C–H Functionalization
Methodology Overview
A [Cp*RhCl₂]₂/AgSbF₆ catalytic system enables direct C–H bond activation in acetophenones, facilitating coupling with trifluoromethylating agents.
Mechanistic highlights :
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Oxidative addition : Rh(III) activates the acetophenone α-C–H bond.
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Transmetalation : CF₃ group transfer from a hypervalent iodine reagent.
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Reductive elimination : Forms the C–CF₃ bond, regenerating the Rh catalyst.
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Catalyst : [Cp*RhCl₂]₂ (2.5 mol%), AgSbF₆ (10 mol%)
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Solvent : 1,2-Dichloroethane (DCE)
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Temperature : 80°C
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Time : 12 hours
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Yield : 86%
Comparative Performance
| Entry | Substrate | Yield (%) | Turnover Number (TON) |
|---|---|---|---|
| 1 | Acetophenone | 86 | 34.4 |
| 2 | 4-Methylacetophenone | 79 | 31.6 |
| 3 | 4-Chloroacetophenone | 72 | 28.8 |
Strengths :
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High regioselectivity for α-C–H bonds.
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Compatible with electron-rich and electron-poor arenes.
Limitations :
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Rhodium catalysts are cost-prohibitive for industrial applications.
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Requires anhydrous conditions and inert atmosphere.
Emerging Techniques and Hybrid Approaches
Flow Chemistry Adaptations
Recent advances integrate photoinduced methods with microreactor technology:
Biocatalytic Routes
Preliminary studies using ketoreductases (e.g., KRED-101) demonstrate asymmetric synthesis potential:
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Enantiomeric excess (ee) : Up to 92%
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Solvent system : Aqueous buffer/isooctane biphasic
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Current limitation : Substrate inhibition at >50 mM concentration
Chemical Reactions Analysis
Types of Reactions
4,4,4-Trifluoro-3-hydroxy-1-phenylbutan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can react with the trifluoromethyl group under appropriate conditions.
Major Products Formed
Oxidation: Formation of 4,4,4-Trifluoro-1-phenylbutane-1,3-dione.
Reduction: Formation of 4,4,4-Trifluoro-3-hydroxy-1-phenylbutanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4,4,4-Trifluoro-3-hydroxy-1-phenylbutan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,4,4-Trifluoro-3-hydroxy-1-phenylbutan-1-one involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The hydroxyl group can form hydrogen bonds with active sites, influencing the compound’s binding affinity and activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Functional Group Variations
- 1-(3,5-Difluorophenyl)-4,4,4-trifluoro-butane-1,3-dione Structure: Replaces the hydroxyl group with a 1,3-dione moiety. Properties: Increased acidity due to enolization, enabling chelation with metals. Crystallographic studies confirm planar geometry at the dione group . Applications: Used as a ligand in coordination chemistry and as a precursor for fluorinated heterocycles.
1-(4-Methylphenyl)-4,4,4-trifluoro-butane-1,3-dione
Substituent Modifications
- 1-(3-Chlorophenyl)-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)-1-butanone Structure: Adds a chlorine atom on the phenyl ring and a trifluoromethyl group at position 3. Properties: Higher molecular weight (320.615 g/mol) and density (1.506 g/cm³) compared to the parent compound. The chlorine substituent enhances oxidative stability, while the additional trifluoromethyl group increases lipophilicity .
(E)-1-Aryl-4,4,4-trifluoro-1-butenes
Backbone Alterations
- (R)-4,4,4-Trifluoro-3-hydroxybutanoic Acid Structure: Shortens the carbon chain and replaces the phenyl group with a carboxylic acid. Properties: Polar and acidic (pKa ~3.5), with applications in chiral synthons for pharmaceuticals. The hydroxyl and carboxylic acid groups enable hydrogen bonding, influencing crystallization behavior .
Comparative Data Table
Implications of Structural Differences
- Polarity : The hydroxyl group in the parent compound increases water solubility compared to dione derivatives.
- Stability : Trifluoromethyl groups confer metabolic resistance, critical for drug candidates.
- Reactivity: The β-hydroxyketone moiety participates in aldol-like condensations, while dione derivatives undergo enolate-based reactions.
Biological Activity
4,4,4-Trifluoro-3-hydroxy-1-phenylbutan-1-one (CAS No. 1524-15-8) is a fluorinated organic compound that has garnered significant interest in the fields of organic synthesis and medicinal chemistry due to its unique structural features and potential biological activities. The compound's structure includes a trifluoromethyl group and a hydroxy group, which contribute to its reactivity and interactions with biological targets.
- Molecular Formula : CHFO
- Molecular Weight : 218.17 g/mol
- CAS Number : 1524-15-8
The presence of the trifluoromethyl group enhances the lipophilicity of the compound, facilitating interactions with hydrophobic regions of biomolecules. The hydroxy group can form hydrogen bonds, influencing binding affinities and biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The compound can participate in electrophilic reactions due to the reactivity of its trifluoromethyl group, potentially leading to covalent modifications of proteins and enzymes. This interaction may alter cellular pathways and contribute to its pharmacological effects.
Biological Activity Studies
Research has indicated various biological activities associated with this compound:
- Antioxidant Activity : Studies have shown that the compound exhibits significant antioxidant properties, which can protect cells from oxidative stress. The mechanism involves scavenging free radicals and reducing oxidative damage to cellular components .
- Antimicrobial Properties : Preliminary investigations suggest that this compound may possess antimicrobial activity against certain bacterial strains, making it a candidate for further exploration in antimicrobial drug development .
- Pharmacological Potential : The introduction of fluorine atoms into organic molecules often enhances their metabolic stability and bioactivity. Therefore, this compound is being studied for its potential applications in pharmaceuticals, particularly in developing new therapeutic agents .
Case Studies
Several studies have explored the biological activity of related compounds and their implications:
Study 1: Antioxidant Activity
A study evaluated the antioxidant activity of various fluorinated compounds, including derivatives similar to this compound. The results indicated that these compounds effectively reduced oxidative stress markers in vitro, suggesting potential applications in preventing oxidative damage-related diseases .
Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial properties of fluorinated ketones. It was found that compounds with similar structures demonstrated varying degrees of effectiveness against common pathogens such as Escherichia coli and Staphylococcus aureus. This highlights the need for further research into the specific mechanisms through which this compound exerts its antimicrobial effects .
Comparative Analysis
To better understand the biological activity of this compound in relation to similar compounds, a comparative analysis is presented below:
| Compound | Antioxidant Activity | Antimicrobial Activity | Notes |
|---|---|---|---|
| This compound | High | Moderate | Potential for drug development |
| 4-Fluoroacetophenone | Moderate | Low | Less effective than trifluorinated analogs |
| 3-Hydroxyflavone | High | High | Known for strong antioxidant properties |
Q & A
Q. Advanced Computational Integration
- Conformational Sampling : Use molecular dynamics (MD) simulations to identify dominant conformers in solution vs. solid state.
- Reaction Pathway Modeling : Apply DFT to predict transition states for nucleophilic attacks, guiding catalyst selection.
- Docking Studies : If bioactive, model interactions with enzymatic targets (e.g., fluorinated inhibitors in kinase studies) .
What are best practices for handling contradictions between spectroscopic and crystallographic data?
Q. Advanced Data Reconciliation
- Error Analysis : Quantify uncertainties in crystallographic refinement (e.g., R-factors) and NMR signal-to-noise ratios.
- Multi-Technique Validation : Cross-check with IR (C=O stretch), mass spectrometry (molecular ion), and elemental analysis.
- Temperature-Dependent Studies : Perform variable-temperature NMR/X-ray to assess dynamic effects masking true conformations .
How does the hydroxyl group’s acidity compare to non-fluorinated analogs, and what implications does this have for derivatization?
Basic Physicochemical Profiling
The -CF group increases acidity of the β-hydroxy group due to inductive effects. Key methods:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
